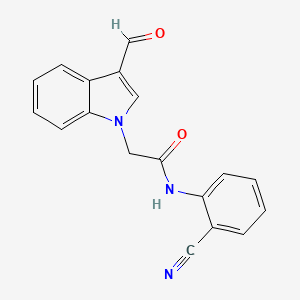
N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as CFI-402257, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been extensively researched for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide acts as an inhibitor of the protein kinase CK2, which plays a role in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can interfere with the growth and survival of cancer cells and reduce inflammation in certain diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth. Additionally, this compound can reduce inflammation in various diseases by inhibiting the activity of certain cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific disease or cell type being studied.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and cell types. Finally, research is needed to explore the potential side effects and toxicity of N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in vivo.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in disease progression.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(3-formylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c19-9-13-5-1-3-7-16(13)20-18(23)11-21-10-14(12-22)15-6-2-4-8-17(15)21/h1-8,10,12H,11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRRGYFITONUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 2-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4185573.png)

![3-chloro-N-cyclohexyl-4-methoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4185602.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4185603.png)

![N-(4-chloro-2-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4185616.png)
![2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-methoxyphenoxy]-1-phenylethanone](/img/structure/B4185619.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4185624.png)

![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![methyl 11-(3-bromo-4-methylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4185652.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)